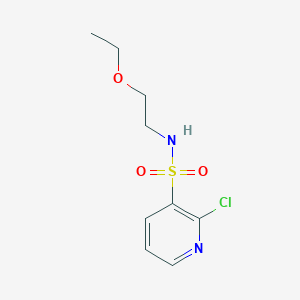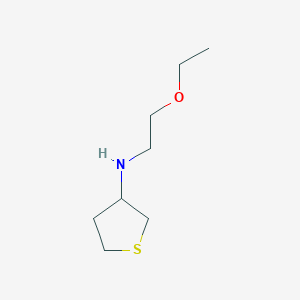
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a chloro group at the 2-position, an ethoxyethyl group at the nitrogen atom, and a sulfonamide group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide typically involves the following steps:
Chlorination of Pyridine: Pyridine is chlorinated at the 2-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 2-chloropyridine.
Sulfonation: The 2-chloropyridine undergoes sulfonation with chlorosulfonic acid (HSO3Cl) to form 2-chloropyridine-3-sulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with 2-ethoxyethylamine under basic conditions (e.g., using a base like triethylamine) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Products will vary depending on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Oxidation: Oxidized forms of the sulfonamide group.
Hydrolysis: Breakdown products include the corresponding amine and sulfonic acid derivatives.
科学的研究の応用
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential antimicrobial properties, given the known activity of sulfonamides.
Medicine: Investigated for its potential use as a drug candidate, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is likely similar to other sulfonamides, which inhibit the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of DHPS, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid pathway.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action, used widely as an antibiotic.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and as a part of combination therapy for malaria.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. Its ethoxyethyl group may enhance its solubility and bioavailability, making it a promising candidate for further drug development.
特性
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-2-15-7-6-12-16(13,14)8-4-3-5-11-9(8)10/h3-5,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNSNENBGYMJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863764.png)
![2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863769.png)
![2-[(2-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863771.png)
![2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863777.png)
![2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863787.png)
![2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863792.png)
![2-[Cyclopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7863794.png)
![2-[Cyclopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol](/img/structure/B7863802.png)
![2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863803.png)
![2-[(4-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863805.png)
![2-[(4-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863813.png)
![2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7863830.png)

![N-[(3-bromophenyl)methyl]-N-propylcyclopropanamine](/img/structure/B7863852.png)
